N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the morpholine derivative. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Coupling with the Benzamide Derivative: The final step involves coupling the thiazole-morpholine intermediate with a benzamide derivative containing the trifluoromethyl group. This is typically done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide is unique due to its combination of a morpholine ring, a thiazole ring, and a trifluoromethyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H20F3N3O2S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H20F3N3O2S/c23-22(24,25)17-3-1-2-16(12-17)20(29)26-18-6-4-15(5-7-18)21-27-19(14-31-21)13-28-8-10-30-11-9-28/h1-7,12,14H,8-11,13H2,(H,26,29) |
InChI Key |
NGNHOZMZDNGWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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